methyl 6-bromo-1H-indole-2-carboxylate
Overview
Description
Methyl 6-bromoindole-2-carboxylate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, one study described the isolation of indole derivatives using flash chromatography or semi-preparative HPLC . Another study mentioned the inhibitory activity of compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate against influenza A .Molecular Structure Analysis
The molecular structure of methyl 6-bromoindole-2-carboxylate is characterized by its solubility in acetone .Chemical Reactions Analysis
Methyl 6-bromo-1H-indole-2-carboxylate is a key intermediate in various chemical reactions. It is used in the synthesis of different pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
Methyl 6-bromo-1H-indole-2-carboxylate has a density of 1.6±0.1 g/cm3, a boiling point of 386.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 58.0±0.3 cm3, and its molar volume is 155.9±3.0 cm3 .Scientific Research Applications
Synthesis and Derivative Formation
Conversion into Ester Derivatives : Methyl 6-bromo-1H-indole-2-carboxylate can be converted into various ester derivatives, including tetrahydro, dihydro, and dehydro esters, using N-bromosuccinimide. This process involves bromine migration to the benzene ring, leading to the formation of 8- and 9-bromo compounds (Irikawa et al., 1989).
Application in Synthesis of Brominated Indole Derivatives : The compound is used in the synthesis of brominated indole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin. Its regioselective bromination and subsequent transformation into parent dibromoindole derivatives are significant (Parsons et al., 2011).
Synthesis of Novel Indole Derivatives : New synthesis methods have been developed for 1-methyl-1H-indole-3-carboxylates, using cross-dehydrogenative coupling. These methods facilitate functionalization of the α carbon of iminium from tertiary amines, showcasing the versatility of methyl 6-bromo-1H-indole-2-carboxylate in synthetic chemistry (Akbari & Faryabi, 2023).
Chemical Investigations and Analysis
Molecular Structure Determination : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of methyl 6-bromo-1H-indole-2-carboxylate, has been synthesized and analyzed. Its molecular structure was optimized and determined through experimental and theoretical studies, highlighting the compound's utility in advanced chemical research (Luo et al., 2019).
Synthesis Technology Research : The compound has been used in synthesis technology research, focusing on the optimization of process parameters for efficient production with high purity. Such research emphasizes the compound's importance in the field of synthetic organic chemistry (Huang Bi-rong, 2013).
Biological Applications
Marine Natural Products Exploration : Research has identified brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, in Thorectidae sponges. These compounds show inhibitory growth effects on Staphylococcus epidermidis, indicating potential biological and pharmaceutical applications (Segraves & Crews, 2005).
Antiproliferative Activity Study : Certain indole-2-carboxylate derivatives, structurally related to methyl 6-bromo-1H-indole-2-carboxylate, have shown significant antiproliferative activity against cancer cells. These derivatives have potential as anticancer agents, underlining the biomedical relevance of related indole compounds (Ji et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 6-bromo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYRKNZGPXFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353804 | |
Record name | methyl 6-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1H-indole-2-carboxylate | |
CAS RN |
372089-59-3 | |
Record name | methyl 6-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.